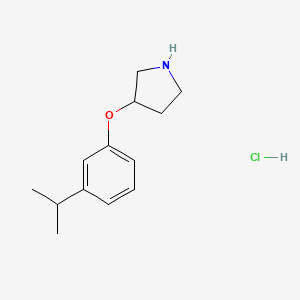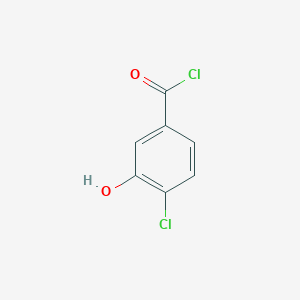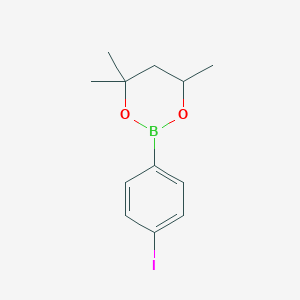
2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Übersicht
Beschreibung
2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, also known as IPTMB, is a boron-containing heterocyclic compound that has been used as a reagent in a variety of organic synthesis reactions. It is a versatile reagent that has been used in the synthesis of a wide range of organic compounds, including amines, ketones, aldehydes, esters, and alcohols. It has also been used in the synthesis of peptides and other biologically active compounds. In addition, IPTMB has been used in the synthesis of various metal complexes and in the preparation of boron-containing nanomaterials.
Wissenschaftliche Forschungsanwendungen
1. Use in Heck and Suzuki Coupling
The compound 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane, a closely related derivative, has been identified as a superior reagent for vinylboronate Heck couplings. It offers improved stability and reactivity compared to vinylboronate pinacol ester, with enhanced selectivity for Heck versus Suzuki coupling (Lightfoot et al., 2003).
2. Borylation of Aryl Halides
4,4,6-Trimethyl-1,3,2-dioxaborinane has been effectively used in the palladium-catalyzed borylation of aryl iodides. This process tolerates a wide range of functional groups, leading to the production of boronic esters that can further undergo coupling reactions to form biaryls (Murata et al., 2007).
3. Synthesis of Polyenes
The compound 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane has been used in the stereoselective synthesis of 1,6-diphenyl-1,3,5-hexatrienes. This demonstrates its utility as a two-carbon vinyl-dianion building block in the synthesis of complex polyenes (Lightfoot et al., 2005).
4. Synthesis of Ethynyl and Vinyl Derivatives
2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane, another derivative, has been synthesized and characterized. It undergoes catalytic hydrogenation to form ethyl and vinyl analogs, indicating its potential in the synthesis of diverse chemical structures (Woods & Strong, 1967).
5. Hydrostannation Reactions
The compound 2-vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its hydrostannation reactions with various organotin hydrides. These reactions predominantly occur at the β-carbon position, indicating a free radical process for hydrostannation (Fish, 1972).
Eigenschaften
IUPAC Name |
2-(4-iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BIO2/c1-9-8-12(2,3)16-13(15-9)10-4-6-11(14)7-5-10/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEDPPGGUGAOAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



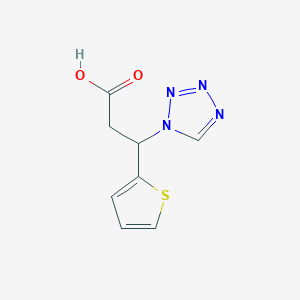
![3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B1405742.png)

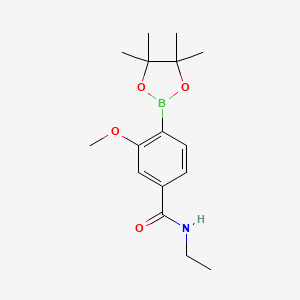
![2-Methyl-n-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propenamide](/img/structure/B1405748.png)
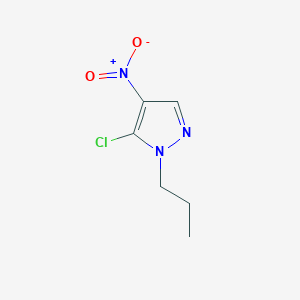
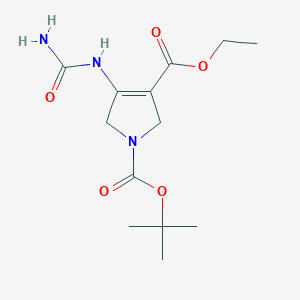

![Sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B1405755.png)
![5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate](/img/structure/B1405757.png)

